

Laboratory synthesis procedure for N,N'-dicyclohexyl-thiourea

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Compound of Interest

Compound Name: 1,3-Dicyclohexylthiourea

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An established laboratory procedure for the synthesis of N,N'-dicyclohexyl-thiourea involves the reaction of cyclohexylamine with carbon disulfide. An alternative, more environmentally friendly method utilizes the reaction of thiourea with cyclohexylamine in the presence of a catalyst. This application note provides detailed protocols for both synthetic routes, catering to researchers, scientists, and professionals in drug development.

Synthesis of N,N'-Dicyclohexyl-thiourea

Two primary methods for the laboratory synthesis of N,N'-dicyclohexyl-thiourea are presented below. Method A employs the reaction of cyclohexylamine with carbon disulfide, while Method B details a greener approach using thiourea and cyclohexylamine with a polyethylene glycol (PEG-400) catalyst.

Method A: From Cyclohexylamine and Carbon Disulfide

This industrial method involves the reaction of cyclohexylamine and carbon disulfide, often catalyzed by an alkali or acid.^{[1][2]} While effective, this method requires careful handling of the flammable and low-boiling point carbon disulfide, and it produces the highly toxic byproduct hydrogen sulfide gas.^[1]

Experimental Protocol:

- To a reaction vessel equipped with a stirrer, add water and cyclohexylamine.
- Begin stirring the mixture and cool it to a temperature between 0-34 °C.

- Carefully add carbon disulfide dropwise while maintaining the temperature.
- After the addition is complete, heat the mixture to 100-160 °C under a pressure of 0.1-0.6 MPa. The evolving hydrogen sulfide gas must be trapped and neutralized, for example, by passing it through a sodium hydroxide solution.
- Maintain the reaction at 100-160 °C for 2-6 hours.
- Cool the reaction mixture to 25-60 °C.
- The solid product, N,N'-dicyclohexyl-thiourea, is collected by filtration.
- The crude product can be further purified by recrystallization.

Method B: From Thiourea and Cyclohexylamine

A more recent and environmentally benign approach involves the reaction of thiourea with cyclohexylamine in water, catalyzed by PEG-400.^[1] This method avoids the use of hazardous reagents and simplifies the work-up procedure.^[1]

Experimental Protocol:

- In a round-bottom flask equipped with a reflux condenser, combine thiourea, cyclohexylamine, PEG-400, and water.
- Heat the mixture to reflux and maintain the reflux for 16 to 36 hours.
- After the reaction is complete, cool the mixture to room temperature.
- The precipitated product is collected by filtration.
- Wash the collected solid with water.
- Dry the purified N,N'-dicyclohexyl-thiourea to obtain the final product. The filtrate containing the catalyst can be recycled.^[1]

Data Presentation

The following table summarizes the quantitative data for various reaction conditions using Method B, as described in the patent literature.[\[1\]](#)

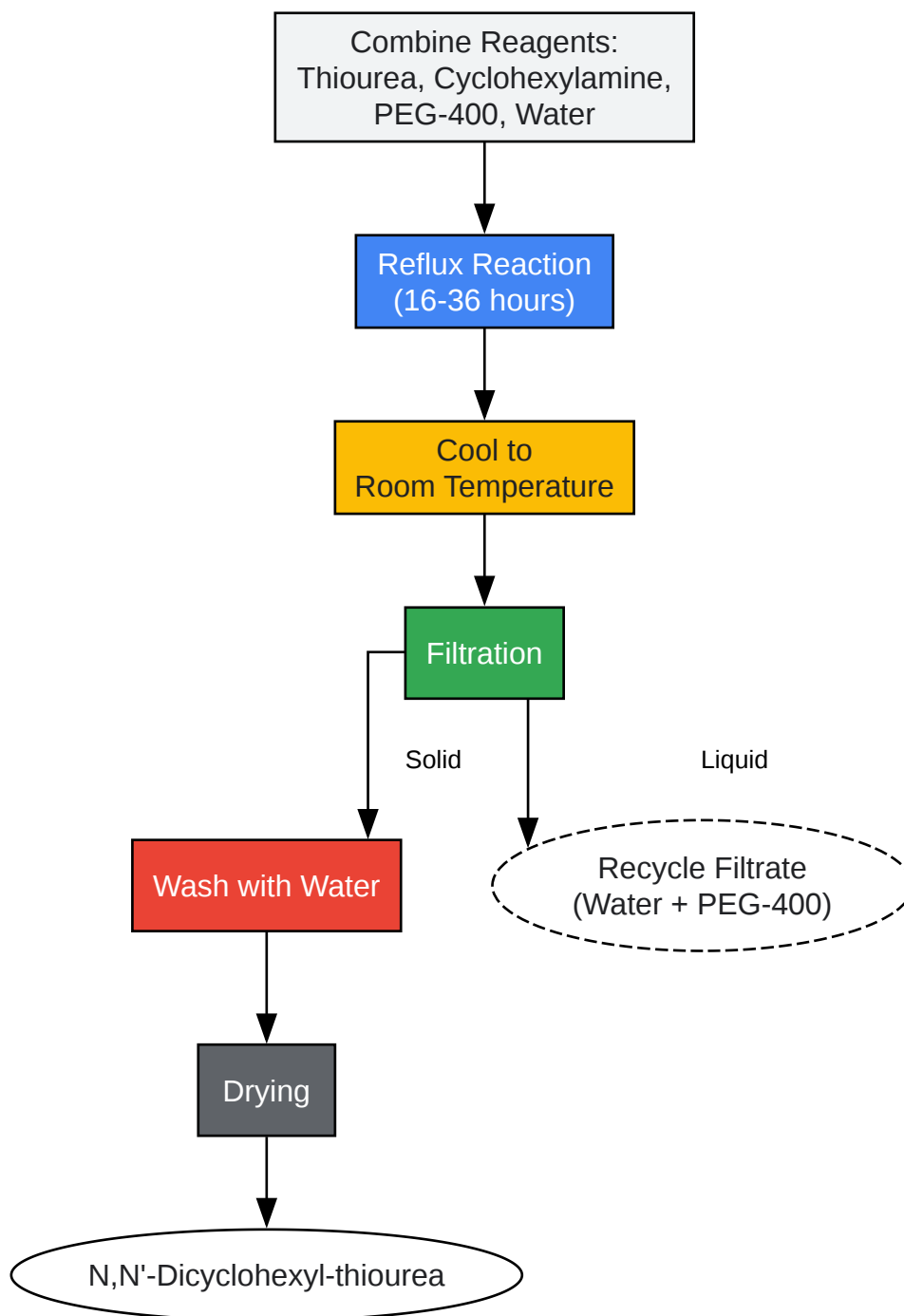
Experiment	Thiourea (mmol)	Cyclohexylamine (mmol)	PEG-400 (mmol)	Water (mL)	Reaction Time (h)	Yield (%)	Melting Point (°C)
1	10	20	0.4	20	16	80	181-182
2	8	20	0.12	18	28	85	178-181
3	12	20	0.12	18	24	86	178-181
4	12	20	1.2	18	24	82	178-181
5 (Recycled Filtrate)	10	20	-	Recycled	36	83	180-182

Characterization Data

- Molecular Formula: $C_{13}H_{24}N_2S$ [\[3\]](#)[\[4\]](#)
- Molecular Weight: 240.41 g/mol [\[3\]](#)[\[4\]](#)
- Appearance: White to off-white solid
- Melting Point: Varies with purity, reported ranges include 176-178 °C[\[5\]](#), 178-181 °C, and 181-182 °C.[\[1\]](#)

Experimental Workflow and Signaling Pathways

The following diagram illustrates the general experimental workflow for the synthesis of N,N'-dicyclohexyl-thiourea via Method B.



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Caption: Experimental workflow for the synthesis of N,N'-dicyclohexyl-thiourea.

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- To cite this document: BenchChem. [Laboratory synthesis procedure for N,N'-dicyclohexylthiourea]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b073351#laboratory-synthesis-procedure-for-n-n-dicyclohexyl-thiourea]

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